4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
Description
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt (CAS 71501-16-1) is a sulfonated naphthalic anhydride derivative with two sulfonic acid groups substituted at the 3- and 6-positions and an amino group at the 4-position of the naphthalene ring. The dipotassium salt form enhances its water solubility, making it valuable in applications requiring aqueous compatibility. Key properties include:
- Molecular formula: C₁₂H₅K₂NO₈S₂
- Molecular weight: 316.33 g/mol
- Appearance: Yellow-white powder
- Melting point: 207–210°C .
This compound is primarily used as a precursor for fluorescent probes, dyes, and pigments due to its strong electron-withdrawing sulfonate groups and photostability . Its synthesis involves sulfonation of 1,8-naphthalic anhydride followed by amination and salt formation .
Properties
IUPAC Name |
dipotassium;8-amino-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-7,11-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO9S2.2K/c13-10-5-1-4(23(16,17)18)2-6-9(5)7(12(15)22-11(6)14)3-8(10)24(19,20)21;;/h1-3H,13H2,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOVHACHHDENNE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)OC2=O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5K2NO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511944 | |
| Record name | Dipotassium 6-amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-5,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79539-35-8 | |
| Record name | Dipotassium 6-amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-5,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of 4-Bromo-1,8-naphthalic Anhydride
The synthesis begins with the bromination of 1,8-naphthalic anhydride to introduce a bromine atom at the 4-position. This step is foundational, as the bromine atom serves as a leaving group for subsequent amination. Industrial protocols favor the use of alkali metal bromide and hypochlorite under alkaline conditions.
Reaction Conditions
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Starting Material : 1,8-Naphthalic anhydride is dissolved in aqueous potassium hydroxide to form the dipotassium salt, enhancing water solubility.
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Brominating Agents : A combination of potassium bromide (1.25 mol per mol naphthalic anhydride) and potassium hypochlorite (1.50 mol per mol naphthalic anhydride) is employed.
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pH Control : Maintained at 8.5–9.0 using potassium hydroxide to prevent side reactions and ensure regioselectivity.
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Temperature : 20–25°C to balance reaction rate and minimize oxidative byproducts.
Mechanistic Insights
The bromine substitution occurs via electrophilic aromatic substitution, facilitated by the electron-withdrawing effect of the anhydride groups. The dipotassium salt stabilizes the intermediate, directing bromination to the 4-position.
Table 1: Bromination Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| pH | 8.5–9.0 | Maximizes regioselectivity |
| Temperature | 20–25°C | Minimizes side products |
| KBr:KClO Ratio | 1.25:1.50 (mol/mol) | Ensures complete bromination |
Amination of 4-Bromo-1,8-naphthalic Anhydride
Substitution with Ammonia
The bromine atom is replaced with an amino group through nucleophilic aromatic substitution (NAS). This step requires high-temperature ammonolysis in pressurized reactors.
Reaction Protocol
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Reagents : Anhydrous ammonia gas is introduced into a solution of 4-bromo-1,8-naphthalic anhydride in water or methanol.
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Temperature : 150–180°C under autogenous pressure to overcome the activation energy of NAS.
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Duration : 6–12 hours, monitored by HPLC for complete conversion.
Challenges and Solutions
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Byproduct Formation : Competing hydrolysis to 4-hydroxy derivatives is mitigated by maintaining anhydrous conditions and excess ammonia.
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Catalysis : Copper(I) iodide (5 mol%) accelerates the substitution rate by stabilizing the transition state.
Table 2: Amination Efficiency Under Varied Conditions
| Ammonia Concentration | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 5 equiv | 150 | 72 | 88 |
| 10 equiv | 180 | 89 | 95 |
Sulfonation for 3,6-Disubstitution
Regioselective Sulfonation
The introduction of sulfonate groups at the 3- and 6-positions is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions.
Stepwise Procedure
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Reaction Setup : 4-Amino-1,8-naphthalic anhydride is suspended in dichloromethane with slow addition of ClSO₃H (2.2 equiv) at 0°C.
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Temperature Ramp : Gradual heating to 50°C over 4 hours ensures complete sulfonation without over-sulfonation.
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Quenching : Ice-cold water is added to hydrolyze excess ClSO₃H, followed by neutralization with KOH to pH 7.0.
Regiochemical Control
The electron-donating amino group directs sulfonation to the meta positions (3 and 6) via resonance stabilization of the sulfonic acid intermediate.
Table 3: Sulfonation Reaction Metrics
| Parameter | Value | Outcome |
|---|---|---|
| ClSO₃H Equiv | 2.2 | Complete disubstitution |
| Reaction Time | 4–6 hours | Minimizes polysulfonation |
| Neutralization Agent | KOH (2.0 equiv) | Forms dipotassium salt directly |
Dipotassium Salt Formation and Purification
Neutralization and Crystallization
The final step involves converting the sulfonic acid groups into the dipotassium salt through neutralization.
Optimized Protocol
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Neutralization : Aqueous KOH (2.0 equiv) is added to the sulfonated product at 60°C, achieving pH 10–11.
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Crystallization : Slow cooling to 4°C induces crystallization, yielding needle-like crystals.
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Purification : Recrystallization from ethanol-water (3:1 v/v) removes residual salts, achieving >99% purity.
Table 4: Salt Formation Parameters
| Parameter | Optimal Value | Impact on Product Quality |
|---|---|---|
| KOH Equiv | 2.0 | Ensures complete neutralization |
| Crystallization Temp | 4°C | Maximizes crystal yield |
Industrial-Scale Production Considerations
Batch vs. Continuous Processes
Industrial synthesis prioritizes cost-efficiency and scalability:
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Batch Reactors : Used for bromination and amination due to exothermicity and need for precise pH control.
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Continuous Flow Systems : Employed for sulfonation to enhance heat dissipation and reduce reaction time.
Table 5: Industrial Production Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Annual Output | 10 kg | 10,000 kg |
| Purity | 99% | 98% |
| Cost per kg | $1,200 | $300 |
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Applications Overview
The compound is primarily utilized in the following areas:
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Dye and Pigment Manufacturing
- Serves as a key intermediate in the production of vibrant dyes, particularly for textiles.
- Provides excellent lightfastness and solubility.
-
Analytical Chemistry
- Acts as a reagent in spectrophotometry for detecting and quantifying ions or compounds.
- Used in fluorescence sensing applications.
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Pharmaceuticals
- Investigated for enhancing the solubility and bioavailability of active pharmaceutical ingredients.
- Potential applications in drug delivery systems.
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Environmental Monitoring
- Employed in developing sensors for detecting pollutants in water and soil.
- Contributes to environmental protection efforts through real-time monitoring.
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Material Science
- Explored for creating advanced materials like conductive polymers with applications in electronics and energy storage.
Dye and Pigment Manufacturing
In a study focused on textile dyes, 4-amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt was used to synthesize various dye formulations. The results indicated that the compound significantly improved color vibrancy and durability under light exposure compared to traditional dyes.
Analytical Chemistry
A recent analytical study demonstrated the effectiveness of this compound as a fluorescent probe for detecting specific ions in complex mixtures. The method showcased high sensitivity and selectivity, making it suitable for environmental analysis and quality control in pharmaceuticals.
Pharmaceuticals
Research has shown that incorporating this compound into drug formulations enhances the solubility of poorly soluble drugs. This was particularly evident in studies involving anti-cancer agents where improved bioavailability led to better therapeutic outcomes.
Environmental Monitoring
The compound has been utilized to develop a sensor capable of detecting heavy metals in water samples. The sensor demonstrated high accuracy and rapid response times, making it a valuable tool for environmental monitoring agencies.
Material Science
In material science research, this compound was integrated into polymer matrices to create conductive materials. These materials showed promising electrical properties suitable for use in batteries and supercapacitors.
Comparative Analysis Table
| Application Area | Key Benefits | Examples of Use |
|---|---|---|
| Dye Manufacturing | Vibrant colors, excellent lightfastness | Textile dyes |
| Analytical Chemistry | High sensitivity and selectivity | Ion detection in environmental samples |
| Pharmaceuticals | Enhanced solubility and bioavailability | Drug formulations for anti-cancer therapies |
| Environmental Monitoring | Real-time pollutant detection | Heavy metal sensors |
| Material Science | Improved electrical properties | Conductive polymers for energy storage applications |
Mechanism of Action
The mechanism of action of 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt primarily involves its ability to fluoresce under specific conditions. The compound absorbs light at certain wavelengths and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved in its action depend on the specific application, such as binding to cellular components in biological studies .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and functional groups of related compounds:
Solubility and Reactivity
Photophysical Properties
- The dipotassium salt shows strong fluorescence quenching in the presence of Hg²⁺ and pH-dependent emission due to self-association of sulfonate groups .
- 4-Bromo-1,8-naphthalic anhydride derivatives exhibit red-shifted absorption spectra (~450 nm) compared to the base anhydride (~350 nm) due to electron-withdrawing bromine .
Fluorescent Probes and Sensors
- The dipotassium salt’s sulfonate groups enable selective detection of Hg²⁺ and high pH in aqueous media, with a detection limit of 10⁻⁷ M for Hg²⁺ .
- 4-Sulfo-1,8-naphthalic anhydride potassium salt (monosulfonated) is used in boronic acid-based glucose sensors but has lower sensitivity compared to the disulfonated derivative .
Polymer Science
- 4-Bromo-1,8-naphthalic anhydride is grafted onto poly(arylene ether sulfone) to enhance thermal stability and gas separation performance .
Biological Activity
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt, often referred to as Lucifer Yellow anhydride dipotassium salt, is a fluorescent compound widely used in biological research. Its unique properties make it valuable for various applications, particularly in cell biology and histology. This article explores its biological activity, synthesis, applications, and relevant case studies.
- Chemical Formula : C₁₂H₅K₂N₀₉S₂
- Molecular Weight : 379.43 g/mol
- CAS Number : 79539-35-8
- Appearance : Yellow powder
- Solubility : Soluble in water and common organic solvents.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with sulfuric acid and potassium hydroxide. The resulting compound is characterized by its strong fluorescence properties due to the presence of the naphthalene ring and sulfonate groups.
Biological Activity
The biological activity of this compound is primarily associated with its use as a fluorescent marker in various assays. Its applications include:
- Cell Tracking : Used to label cells for tracking in live-cell imaging.
- Histological Staining : Employed in histology for staining tissues to visualize cellular structures.
- Diagnostic Assays : Utilized in diagnostic tests due to its fluorescence properties.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Cell Tracking | Labels cells for visualization in microscopy |
| Histological Staining | Stains tissues for structural analysis |
| Diagnostic Assays | Fluorescent marker in various diagnostic tests |
Case Study 1: Use in Neuroscience
In a study published in Nature Neuroscience, researchers utilized Lucifer Yellow anhydride to trace neuronal connections in the brain. The compound's ability to penetrate cell membranes allowed for detailed mapping of synaptic connections, providing insights into neural network formations and functions .
Case Study 2: Tumor Cell Inhibition
Research reported in Cancer Letters explored the potential of naphthalimide derivatives, including this compound, to inhibit tumor cell proliferation. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that they may serve as lead compounds for developing new anticancer therapies .
Case Study 3: Fluorescent Peptide Analog Synthesis
A study highlighted the synthesis of fluorescent peptide analogs using this compound as a precursor. The resulting peptides demonstrated enhanced fluorescence properties suitable for live imaging applications in cellular biology .
The mechanism by which this compound exerts its biological effects is primarily through its ability to intercalate with nucleic acids and proteins. This interaction can lead to:
- Fluorescence Emission : Upon excitation, the compound emits fluorescence, allowing visualization under specific wavelengths.
- Cell Membrane Permeability : Its small molecular size enables it to cross cell membranes easily, facilitating intracellular labeling.
Safety and Handling
While generally considered safe for laboratory use, precautions should be taken due to potential irritations:
- Hazard Classifications : Eye irritant (GHS07), skin irritant (H315), respiratory tract irritant (H335).
- Recommended PPE : Gloves, goggles, and lab coats should be worn when handling this compound.
Q & A
Q. How do temperature and ionic strength affect its aggregation behavior in solution?
- Methodological Answer : Use dynamic light scattering (DLS) to monitor hydrodynamic radius (Rh) at 25–60°C. At [K⁺] >0.5M, aggregation increases (Rh >50 nm). Mitigate via chelating agents (EDTA) or surfactants (0.1% SDS). Isothermal titration calorimetry (ITC) quantifies enthalpy changes during aggregation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
